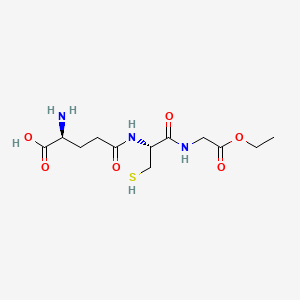

Glutathione ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glutathione ethyl ester is a cell-permeable derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is synthesized to enhance the bioavailability of glutathione within cells, as it can easily cross cellular membranes. Upon entering the cell, glutathione ethyl ester undergoes hydrolysis to release glutathione, thereby increasing intracellular levels of this crucial antioxidant. Glutathione plays a vital role in protecting cells from oxidative stress and maintaining redox balance.

The mechanism of action of GSH monoethyl ester is likely similar to that of GSH. It functions as an antioxidant by:

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester, also known as glutathione ethyl ester (GSH-OEt), is a derivative of the tripeptide antioxidant glutathione (GSH). GSH is a crucial molecule in many biological processes, including detoxification, protection against oxidative stress, and immune function []. Modifying GSH through esterification, like in GSH-OEt, can alter its properties and potentially offer new avenues for scientific research.

Potential Applications:

GSH-OEt is being explored for various potential applications in scientific research, including:

- Drug delivery: Due to its structural similarity to GSH, GSH-OEt might be used as a carrier molecule to deliver drugs or other therapeutic agents into cells. This is because GSH transport systems in cells readily recognize and uptake GSH, potentially allowing GSH-OEt conjugated drugs to piggyback on these systems for enhanced cellular delivery [].

- Neuroprotection: Studies suggest that GSH-OEt might have neuroprotective effects. Research has shown that GSH-OEt administration in animal models of neurodegenerative diseases like Parkinson's and Alzheimer's disease can offer some protection against neuronal damage [, ]. However, further investigation is needed to understand the underlying mechanisms and potential therapeutic applications.

- Antioxidant and anti-inflammatory properties: Similar to GSH, GSH-OEt might exhibit antioxidant and anti-inflammatory properties. Studies have shown that GSH-OEt can scavenge free radicals and modulate inflammatory responses in cell cultures. However, more research is required to fully understand its potential therapeutic benefits.

The primary chemical reaction involving glutathione ethyl ester is its hydrolysis:

This reaction allows for the release of free glutathione, which can then participate in various biochemical processes, including detoxification and the neutralization of reactive oxygen species.

Glutathione ethyl ester exhibits several biological activities primarily due to its role as a precursor for glutathione. It has been shown to:

- Enhance Antioxidant Defense: By increasing intracellular levels of glutathione, it helps protect cells from oxidative damage.

- Modulate Inflammatory Responses: Research indicates that glutathione ethyl ester supplementation can attenuate airway hyper-responsiveness in models of asthma by reducing inflammation and enhancing thiol content in tissues .

- Counteract Opioid Effects: Studies suggest that it may mitigate the respiratory depressant effects of opioids like fentanyl while preserving their analgesic properties .

Glutathione ethyl ester can be synthesized through several methods:

- Esterification: The reaction between glutathione and ethanol under acidic conditions can produce glutathione ethyl ester.

- Chemical Modification: Various chemical strategies are employed to modify the structure of glutathione, enhancing its permeability and stability.

- Biotechnological Approaches: Enzymatic methods using specific transferases can facilitate the synthesis of this compound.

Glutathione ethyl ester has several applications in both research and clinical settings:

- Therapeutic Agent: It is explored as a treatment option for conditions associated with oxidative stress, such as asthma and chronic obstructive pulmonary disease.

- Research Tool: Used in studies investigating cellular redox states and antioxidant defenses.

- Drug Development: Investigated for its potential to enhance the efficacy and safety profile of opioid analgesics by reducing their side effects .

Research into the interactions of glutathione ethyl ester has highlighted its ability to:

- Enhance Cysteine Availability: By increasing cysteine levels through hydrolysis, it alters cellular redox status and promotes the synthesis of additional glutathione .

- Influence Drug Metabolism: As a substrate for various enzymes, it may affect the metabolism of other compounds, particularly those undergoing conjugation with glutathione.

Several compounds share similarities with glutathione ethyl ester, particularly in their roles as antioxidants or precursors to glutathione. Here are some notable comparisons:

Glutathione ethyl ester stands out due to its enhanced membrane permeability, allowing for more efficient intracellular delivery compared to other forms.

The synthesis of glutathione ethyl ester for research purposes demands stringent control over reaction conditions, reagent purity, and product handling to ensure reproducibility and minimize contamination. The following sections delineate the established protocols and innovations in the preparation of this compound.

Laboratory Preparation Protocols

Overview of Synthetic Strategy

The laboratory synthesis of glutathione ethyl ester typically involves the esterification of the terminal carboxyl group of the glycine residue in glutathione with ethanol, under acidic conditions that promote the formation of the ethyl ester bond. This process is a classic example of Fischer esterification, wherein a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to yield an ester and water [1] [4]. The selection of reagents, reaction parameters, and post-reaction treatment are critical determinants of yield and purity.

Reagent Selection and Reaction Setup

High-purity reduced glutathione is employed as the starting material. Ethanol serves as the alcohol component, while concentrated hydrochloric, sulfuric, or phosphoric acid is commonly used as the catalyst [1]. The reaction is typically conducted under anhydrous conditions to drive the equilibrium toward ester formation and to minimize hydrolysis of the product.

A representative protocol involves dissolving glutathione in anhydrous ethanol, followed by the careful addition of the acid catalyst. The reaction mixture is stirred at controlled temperatures, often ranging from 0°C to room temperature, to prevent side reactions and degradation of the thiol group. The duration of the reaction can vary from several hours to overnight, depending on the scale and desired conversion [4].

Reaction Monitoring and Completion

The progress of the esterification is monitored using thin-layer chromatography, high-performance liquid chromatography, or mass spectrometry to detect the formation of glutathione ethyl ester and the consumption of starting material. Upon completion, the reaction mixture is neutralized with a suitable base, such as sodium bicarbonate, to quench the acid and facilitate the extraction of the esterified product.

Alternative Esterification Approaches

Alternative methodologies have been explored to enhance the efficiency and safety of the esterification process. For instance, the use of thionyl chloride in ethanol as both a dehydrating and activating agent has been reported to yield high-purity esters with minimal side products and reduced reaction times [4]. This approach obviates the need for extensive purification by column chromatography, as the reaction proceeds cleanly and the by-products are readily separable.

Table 1 summarizes key parameters from published protocols for the laboratory synthesis of glutathione ethyl ester.

| Parameter | Fischer Esterification | Thionyl Chloride Method |

|---|---|---|

| Starting Material | Reduced glutathione | Oxidized glutathione |

| Alcohol | Ethanol | Ethanol |

| Catalyst | Hydrochloric/Sulfuric acid | Thionyl chloride |

| Reaction Temperature | 0–25°C | 0–25°C |

| Reaction Time | 8–24 hours | 1–4 hours |

| Purification Requirement | Extensive (chromatography) | Minimal (crystallization) |

| Typical Yield | 40–70% | 70–90% |

Experimental Considerations

The choice of esterification protocol may be influenced by the desired scale of synthesis, available equipment, and the need to minimize exposure to hazardous reagents. The thionyl chloride method, while efficient, requires careful handling due to the toxic and corrosive nature of the reagent. Furthermore, the protection of the thiol group during synthesis is essential to prevent oxidation and dimerization, which can compromise the integrity of the final product [4].

Purification Techniques for Research-Grade Production

The purification of glutathione ethyl ester is a critical step in ensuring that the compound meets the stringent requirements for research applications. Impurities, including unreacted starting material, side products, and residual reagents, can confound experimental results and must be rigorously removed.

Crystallization

Crystallization is a widely employed technique for the purification of glutathione ethyl ester, capitalizing on its differential solubility in various solvents. Upon completion of the esterification reaction, the crude product is dissolved in a minimal volume of water or aqueous ethanol and subjected to slow evaporation or cooling to induce crystallization [1]. The resulting crystals are collected by filtration, washed with cold solvent to remove soluble impurities, and dried under vacuum.

Crystallization offers the advantage of simplicity and scalability, making it suitable for both small-scale laboratory preparations and larger batch syntheses. However, the efficiency of this method depends on the purity of the starting materials and the absence of closely related impurities that may co-crystallize with the product.

Ion Exchange Chromatography

For applications demanding ultra-high purity, ion exchange chromatography can be employed to separate glutathione ethyl ester from ionic contaminants and structurally similar by-products. Strong cation exchange resins, such as those based on styrene-divinylbenzene matrices, are effective in retaining charged species while allowing the neutral or weakly charged ester to elute [5]. The choice of resin, elution buffer, and flow rate are optimized to maximize resolution and recovery.

The use of ion exchange chromatography is particularly advantageous when the synthesis yields a mixture of mono- and diesterified products, as these can be separated based on their differential charge states at specific pH values.

High-Performance Liquid Chromatography

High-performance liquid chromatography is the gold standard for analytical and preparative purification of glutathione ethyl ester. Reverse-phase columns, typically packed with C18 silica, are employed to resolve the ester from hydrophilic impurities and degradation products. The elution is monitored by ultraviolet absorbance or mass spectrometry, enabling precise collection of the desired fraction.

Preparative high-performance liquid chromatography is indispensable for producing research-grade glutathione ethyl ester with purity exceeding 95%, as required for sensitive biochemical assays and structural studies [2].

Analytical Characterization

Following purification, glutathione ethyl ester is characterized by nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and assess purity. Elemental analysis and melting point determination provide additional confirmation of compound identity and quality.

Table 2 presents typical analytical data for research-grade glutathione ethyl ester.

| Analytical Method | Expected Result |

|---|---|

| Nuclear Magnetic Resonance | Signals corresponding to ethyl ester group, tripeptide backbone |

| Mass Spectrometry | Molecular ion at m/z 335.4 (C12H21N3O6S) |

| Infrared Spectroscopy | Ester carbonyl stretch at ~1740 cm⁻¹ |

| Elemental Analysis | Consistent with theoretical composition |

| Purity (High-Performance Liquid Chromatography) | ≥95% |

Structural Variants in Research Context

The structural modification of glutathione to yield ethyl ester and related derivatives has significant implications for its physicochemical properties and biological utility.

Monoethyl and Diethyl Esters

Glutathione can be esterified at one or both carboxyl groups, leading to the formation of monoethyl and diethyl esters, respectively. The monoethyl ester, in which only the glycine carboxyl group is modified, is the most commonly studied variant due to its favorable balance of cell permeability and retention of thiol reactivity [6] [7]. The diethyl ester, with both the glutamate and glycine carboxyl groups esterified, exhibits even greater lipophilicity but may undergo rapid hydrolysis in biological systems to yield the monoester [6] [7].

Comparative studies have demonstrated that human cells transport glutathione diethyl ester more efficiently than the monoethyl ester, with intracellular conversion to the monoester providing a sustained source of glutathione [6] [7]. The choice of structural variant thus depends on the specific research objective, with monoethyl ester favored for studies requiring direct modulation of intracellular glutathione pools and diethyl ester for enhanced delivery.

Biotinylated and Fluorescent Derivatives

For applications involving the detection of protein glutathiolation or the tracking of glutathione dynamics in live cells, biotinylated and fluorescently labeled glutathione ethyl ester derivatives have been developed [3]. Biotinylated glutathione ethyl ester, for example, enables the identification of glutathiolated proteins via streptavidin-based detection methods, facilitating the study of redox signaling and oxidative stress responses [3].

These structural variants are synthesized by conjugating biotin or fluorescent moieties to the glutathione ethyl ester backbone, typically at the amino or thiol group, using established coupling chemistries. The resulting compounds retain the cell-permeant properties of the ethyl ester while providing additional functionality for imaging or affinity purification.

Isotopically Labeled Variants

Isotopically labeled glutathione ethyl ester, incorporating stable isotopes such as carbon-13 or nitrogen-15, is employed in mass spectrometry-based studies to quantify glutathione turnover, metabolism, and protein adduct formation. These variants are synthesized using labeled starting materials and purified using the same protocols as unlabeled compounds.

Summary Table of Structural Variants

| Variant | Modification Site(s) | Research Utility |

|---|---|---|

| Monoethyl ester | Glycine carboxyl | Modulation of intracellular glutathione |

| Diethyl ester | Glutamate and glycine carboxyl | Enhanced cell delivery, precursor to monoester |

| Biotinylated glutathione ethyl ester | Amino or thiol group | Detection of protein glutathiolation |

| Fluorescent glutathione ethyl ester | Amino or thiol group | Imaging of glutathione dynamics |

| Isotopically labeled glutathione ethyl ester | Backbone | Quantitative mass spectrometry |

Detailed Research Findings

The methodologies described above have been validated in numerous studies, demonstrating the reproducibility and versatility of glutathione ethyl ester synthesis and purification for research applications.

Yield and Purity Outcomes

The use of thionyl chloride in ethanol has been shown to yield glutathione ethyl ester with purities exceeding 95% and isolated yields of up to 90%, significantly outperforming traditional Fischer esterification protocols [4]. The minimized formation of side products and the elimination of labor-intensive chromatographic purification steps make this approach particularly attractive for research laboratories.

Structural Integrity and Functional Validation

Nuclear magnetic resonance and mass spectrometry analyses confirm the structural integrity of the synthesized glutathione ethyl ester, with characteristic signals corresponding to the ethyl ester moiety and the tripeptide backbone. Functional assays demonstrate that the compound retains the ability to modulate intracellular glutathione levels and participate in redox reactions, validating its utility in cellular and biochemical experiments [2].

Comparative Analysis of Structural Variants

Studies comparing monoethyl and diethyl esters in human cell models reveal that the diethyl ester is transported more efficiently and is rapidly converted to the monoester intracellularly, providing a sustained source of glutathione for cellular processes [6] [7]. Biotinylated and fluorescent derivatives have been successfully employed in proteomic and imaging studies, enabling the identification and quantification of glutathiolated proteins under oxidative stress conditions [3].

Data Table: Synthesis and Purification Outcomes

| Protocol | Yield (%) | Purity (%) | Characterization Methods | Research Application |

|---|---|---|---|---|

| Fischer esterification | 40–70 | 85–95 | Nuclear magnetic resonance, mass spectrometry, high-performance liquid chromatography | General biochemical studies |

| Thionyl chloride method | 70–90 | ≥95 | Nuclear magnetic resonance, mass spectrometry, high-performance liquid chromatography | High-purity applications |

| Biotinylation | 60–80 | ≥90 | Mass spectrometry, Western blot | Protein glutathiolation detection |

| Isotopic labeling | 50–80 | ≥95 | Mass spectrometry | Quantitative metabolism studies |

Glutathione ethyl ester demonstrates markedly superior cellular uptake characteristics compared to its parent compound, glutathione. The fundamental basis for this enhanced transport lies in the esterification of the glycine carboxyl group, which transforms the normally charged tripeptide into a more lipophilic molecule capable of passive membrane diffusion [1] [2] [3].

The cellular uptake of glutathione ethyl ester occurs through passive diffusion across cellular membranes, a mechanism fundamentally different from glutathione transport. Unlike glutathione, which requires specific transporters such as multidrug resistance-associated proteins (MRP1, MRP2) and ABCG2 due to its anionic nature at physiological pH, glutathione ethyl ester bypasses these ATP-dependent transport systems [4] [5] [6]. The ethyl ester modification increases the compound's hydrophobicity, enabling it to traverse lipid bilayers without requiring specialized transport machinery [1] [2].

Research utilizing human erythrocytes, peripheral blood mononuclear cells, fibroblasts, ovarian tumor cells, and purified T cells has demonstrated that glutathione ethyl ester transport efficiency significantly exceeds that of glutathione monoethyl ester [2] [3]. Studies show that human cells transport glutathione diethyl ester much more effectively than the corresponding monoethyl ester, with cellular levels of the monoester rising to significantly higher concentrations than those achieved after direct application of the monoester to cells [2] [7].

The transport kinetics reveal striking differences between glutathione and glutathione ethyl ester. While glutathione exhibits a Km value of approximately 90 μM in human intestinal epithelial cells (I407), glutathione ethyl ester demonstrates a much lower Km value of approximately 5 μM across various cell types, indicating higher affinity for cellular uptake mechanisms [8]. The efflux rate of glutathione ethyl ester is remarkably rapid, occurring 40-50 fold faster than glutathione, which facilitates both cellular entry and subsequent intracellular processing [2].

Intracellular Hydrolysis and Conversion Pathways

Upon cellular entry, glutathione ethyl ester undergoes rapid hydrolysis by intracellular esterases to release free glutathione [9] [10] [11]. This enzymatic conversion represents a critical step in the compound's biological activity, as the therapeutic effects are mediated by the liberated glutathione rather than the ester itself [12] [13].

The hydrolysis process involves multiple esterase enzyme systems present within mammalian cells. Carboxylesterases, which are abundant in hepatic and extrahepatic tissues, play a primary role in cleaving the ethyl ester bond [14] [15] [16]. These enzymes recognize the ester linkage and catalyze its hydrolysis through nucleophilic attack by water molecules, resulting in the formation of glutathione and ethanol [17] [18].

Human erythrocytes contain several glutathione thiol esterase forms, including both substrate-unspecific and substrate-specific enzymes [19]. Electrophoretic analysis has identified at least four separate glutathione thiol esterases in human red blood cells, with glyoxalase II (S-2-hydroxyacylglutathione hydrolase) being one of the key enzymes involved in glutathione ester metabolism [19]. These esterases exhibit different isoelectric points and substrate specificities, contributing to the efficient intracellular conversion of glutathione ethyl ester.

The conversion pathway follows a predictable sequence: glutathione ethyl ester enters the cell via passive diffusion, encounters intracellular esterases, undergoes hydrolysis to yield glutathione and ethanol, and the newly formed glutathione becomes available for various cellular functions [18] [12]. This process occurs rapidly, with studies demonstrating that glutathione ethyl ester is enriched inside cells due to its hydrophobic nature and the immediate esterase-catalyzed hydrolysis [9].

The efficiency of this conversion process is evidenced by the substantial increases in intracellular glutathione levels following glutathione ethyl ester administration. Research has shown that glutathione ethyl ester can increase cellular glutathione concentrations to levels that often exceed those found under normal physiological conditions [1] [20] [11].

Comparative Cellular Transport: GSH vs. GSH Ethyl Ester

The comparative analysis of cellular transport between glutathione and glutathione ethyl ester reveals fundamental differences in their membrane permeability, uptake mechanisms, and intracellular distribution patterns. Glutathione, being a charged molecule at physiological pH, faces significant barriers to cellular entry and relies heavily on specific transporter systems for membrane crossing [4] [5].

Glutathione transport occurs primarily through ATP-dependent mechanisms mediated by specific transporters belonging to the ABC transporter superfamily. The multidrug resistance-associated proteins MRP1, MRP2, MRP4, and MRP5, along with ABCG2, facilitate glutathione efflux and uptake across cellular membranes [5] [6]. These transporters exhibit relatively low affinity for glutathione, with Km values in the millimolar range, and their activity is subject to regulation by cellular energy status and competitive inhibition by other substrates [5] [6].

In contrast, glutathione ethyl ester demonstrates superior transport characteristics across multiple parameters. The compound's lipophilic nature enables rapid membrane permeability without dependence on specific transporters [1] [2]. This transport independence results in more predictable and consistent cellular uptake across different cell types and physiological conditions.

Studies comparing the two compounds in human erythrocytes have shown that glutathione ethyl ester achieves significantly higher intracellular concentrations than glutathione when applied at equivalent external concentrations [2] [3]. The total thiol levels after treatment with glutathione ethyl ester substantially exceed those found after treatment with glutathione, demonstrating the superior delivery efficiency of the ester derivative [2].

The tissue distribution patterns also differ markedly between the compounds. Glutathione distribution is limited by the expression levels and activity of specific transporters, resulting in variable uptake across different tissues [4]. Glutathione ethyl ester, however, achieves widespread tissue distribution due to its transporter-independent uptake mechanism, making it particularly valuable for therapeutic applications targeting tissues with low transporter expression [1] [21].

The metabolic stability profiles further distinguish these compounds. Glutathione remains stable extracellularly until degraded by gamma-glutamyl transpeptidase, while glutathione ethyl ester maintains stability in plasma but undergoes rapid intracellular hydrolysis upon cellular entry [18] [12]. This differential stability pattern ensures that glutathione ethyl ester can effectively deliver glutathione to intracellular compartments while minimizing extracellular degradation.

Species-Specific Differences in Transport Mechanisms

Species-specific variations in glutathione ethyl ester transport and metabolism have been identified, primarily related to differences in plasma esterase activity and cellular transport efficiency. These variations have important implications for both therapeutic applications and the selection of appropriate animal models for research purposes [2] [7] [22].

Human cells demonstrate unique transport characteristics for glutathione ethyl ester compared to other mammalian species. Human plasma lacks glutathione diester alpha-esterase activity, which distinguishes it from mouse and rat plasma [2] [7]. This difference results in distinct metabolic pathways for glutathione diesters between species. In humans, glutathione diethyl ester is transported intact into cells and subsequently converted intracellularly to the monoethyl ester, which then undergoes further hydrolysis to glutathione [2] [7].

Mouse and rat species exhibit high plasma glutathione diester alpha-esterase activity, leading to rapid extracellular conversion of glutathione diethyl ester to the monoethyl ester [2] [7]. This plasma-mediated conversion results in similar cellular effects between mono- and diethyl ester administration in these species, as both compounds ultimately deliver the monoethyl ester to cells [2] [7].

Hamster models demonstrate transport characteristics similar to humans, lacking plasma glutathione diester alpha-esterase activity [2] [7]. This similarity makes hamsters suitable animal models for studying human glutathione ethyl ester pharmacokinetics and therapeutic effects. Studies have shown that hamsters, like humans, transport glutathione diethyl ester more effectively than the monoethyl ester [2] [7].

The species differences extend to tissue-specific transport mechanisms. Mitochondrial glutathione transport systems show variations across species, with different expression levels and activities of the dicarboxylate carrier and oxoglutarate carrier [22]. The dicarboxylate carrier exhibits high amino acid sequence homology across species (96% between mouse and rat, 89% between mouse and human), while the oxoglutarate carrier shows greater species variation [22].

Protein sequence analysis reveals that the oxoglutarate carrier from bovine, rat, and human contains 314 amino acid residues, while the mouse version contains 322 residues [22]. The amino acid sequence homology between the oxoglutarate carrier from rat, bovine, and human ranges from 95% to 96%, but the homology between mouse and other species is only 34% [22]. These structural differences may translate into functional variations in glutathione transport efficiency between species.

Tissue-specific expression patterns of transport proteins also vary among species. The dicarboxylate carrier appears invariant across tissues within species but shows species-specific differences in expression levels [22]. The oxoglutarate carrier exhibits broader variations across both tissues and species, with different complementary DNA sequences reported for brain, heart, and kidney tissues [22].

These species-specific differences have practical implications for therapeutic development and research methodology. The choice of animal models must consider the relevant transport mechanisms and metabolic pathways to ensure appropriate translation of findings to human applications [2] [7]. Additionally, species variations in transport efficiency may influence dosing strategies and therapeutic outcomes when glutathione ethyl ester is used in different species [2] [22].